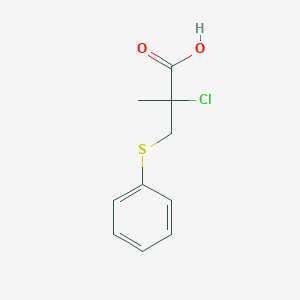
(2Z)-N-(2-Chloro-4-methylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(2-Chloro-4-methylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiazole ring, a chloro-substituted phenyl group, and an imine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-Chloro-4-methylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine typically involves the reaction of 2-chloro-4-methylaniline with 3-methyl-2-thiazoline-2-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2-Chloro-4-methylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-N-(2-Chloro-4-methylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-N-(2-Chloro-4-methylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenyl isocyanate
- 2-Chloro-4-methylphenyl isocyanate
- 3-Chloro-4-methylphenyl isocyanate
Uniqueness
Compared to similar compounds, (2Z)-N-(2-Chloro-4-methylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine is unique due to its specific structural features, such as the thiazole ring and imine functionality
Properties
CAS No. |
61677-00-7 |
|---|---|
Molecular Formula |
C11H11ClN2S |
Molecular Weight |
238.74 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-3-methyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C11H11ClN2S/c1-8-3-4-10(9(12)7-8)13-11-14(2)5-6-15-11/h3-7H,1-2H3 |
InChI Key |
XEMOAQVOOXZGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C=CS2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethylamino)methylidene]cyclododecan-1-one](/img/structure/B14569686.png)




![2-Phenyl-4-{2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]ethenyl}-2H-1,2,3-triazole](/img/structure/B14569709.png)
![6-{5-[(2-Chloroethyl)(methyl)amino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14569722.png)
![[{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid](/img/structure/B14569735.png)
![S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate](/img/structure/B14569740.png)
![1-[3-(3-Bromopropoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14569744.png)
![Ethanol, 2-[(3,3-dibutoxypropyl)methylamino]-](/img/structure/B14569751.png)


